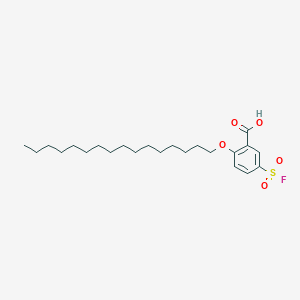![molecular formula C16H22O11 B15076824 [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a chemical compound that belongs to the class of esters. It is structurally characterized by the presence of multiple acetoxy groups attached to an oxane ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as a sugar derivative. The reaction is usually carried out in the presence of acetic anhydride and a catalyst like pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of acetylation and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Acetic acid, alcohol.
Transesterification: New ester, alcohol.
Reduction: Alcohol.
Applications De Recherche Scientifique
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of flavors, fragrances, and as a plasticizer.
Mécanisme D'action
The mechanism of action of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, leading to the inhibition or activation of various biochemical pathways . The molecular targets include enzymes involved in carbohydrate metabolism and acetylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but fewer functional groups.
Ethyl acetate: Another ester with similar properties but different molecular weight and boiling point.
Beta-D-Galactose pentaacetate: A compound with multiple acetoxy groups, used in similar applications.
Uniqueness
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its reactivity and make it suitable for a wide range of applications. Its structure allows for specific interactions with enzymes and receptors, making it valuable in biochemical research and industrial processes .
Propriétés
Formule moléculaire |
C16H22O11 |
|---|---|
Poids moléculaire |
390.34 g/mol |
Nom IUPAC |
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16?/m0/s1 |
Clé InChI |
LPTITAGPBXDDGR-KHXRNHLQSA-N |
SMILES isomérique |
CC(=O)OCC1[C@@H](C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


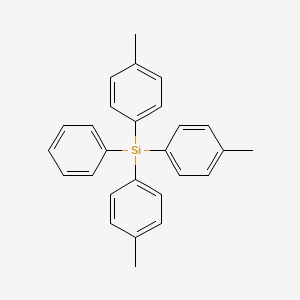
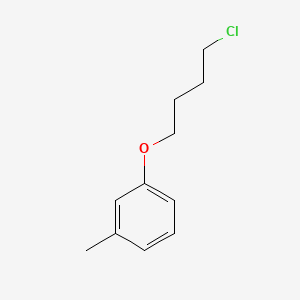


![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)

![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
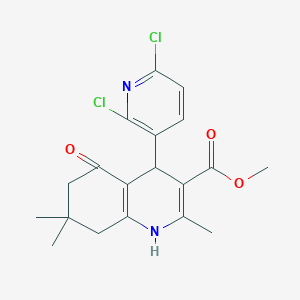

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
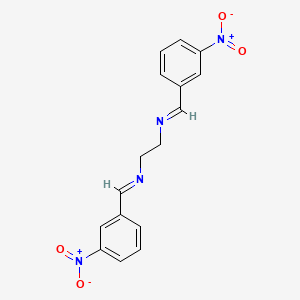
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
